N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide
Description
N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzamide core
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-9-7-12(17)8-10(2)15(9)18-16(20)13-5-4-6-14(11(13)3)19(21)22/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBSCMBSPOTXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in various substitution reactions, such as halogen exchange or coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents such as sodium iodide in acetone or Grignard reagents can facilitate substitution reactions.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted benzamides: from nucleophilic substitution reactions involving the bromine atom.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
- N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide
- N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide
Comparison: N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds with different substituents (e.g., methoxy or chloro groups) may exhibit different reactivity and applications. The specific arrangement of functional groups in this compound makes it particularly suitable for certain types of chemical reactions and biological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
